molecular formula C31H45FN4O4 B608798 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide

Katalognummer: B608798
Molekulargewicht: 556.7 g/mol
InChI-Schlüssel: KSDWAJPUTRBIRR-KLJDGLGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic peptide derivative featuring sequential modifications to enhance stability, bioavailability, and target interaction. Its structure comprises:

  • 4-Fluoro-N-methyl-L-phenylalanyl: A phenylalanine residue with a fluorine atom at the para position and an N-methyl group to reduce enzymatic degradation .
  • N-methyl-L-valyl: A valine residue with N-methylation, a common modification to improve metabolic resistance and membrane permeability .
  • 3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide: A tyrosine derivative substituted with a tert-butyl group (at the 3-position) and an N-ethyl amide, likely enhancing hydrophobic interactions and proteolytic stability.

While the provided evidence lacks direct data on this compound, its design aligns with strategies seen in bioactive peptides and small-molecule therapeutics, where fluorination and alkylation optimize pharmacokinetic properties .

Eigenschaften

IUPAC Name

(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDWAJPUTRBIRR-KLJDGLGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of MA-2029 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving selective binding and inhibition of motilin receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural motifs can be compared to analogs in pharmaceuticals, agrochemicals, and research reagents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Feature Target Compound Similar Compounds Key Differences/Implications
Fluorinated Aromatic Group 4-Fluoro-N-methyl-L-phenylalanyl 3-Fluoro-4-methylbenzoyl chloride () Fluorine in the target compound is on a peptide backbone; in , it’s on a benzoyl chloride (reactivity for synthesis).
N-methylation N-methyl-L-valyl and N-methyl-L-phenylalanyl N-methyl-L-valinamide derivatives () highlights N-methylation in valinamide analogs to resist peptidase cleavage, suggesting similar utility here.
tert-Butyl Substitution 3-(1,1-dimethylethyl)-L-tyrosine Fenpyroximate () Fenpyroximate’s tert-butyl ester enhances pesticidal activity; in the target compound, it may bolster hydrophobic binding.
Amide Modifications N-ethyl-L-tyrosinamide Flutolanil () Flutolanil uses an amide linkage for fungicidal activity; the target’s ethyl amide may reduce renal clearance.

Key Findings from Comparative Analysis

Fluorination Strategy : Unlike 3-Fluoro-4-methylbenzoyl chloride (a reagent for acylations) , the target’s fluorine is integrated into a peptide scaffold, likely improving target affinity (e.g., receptor binding) without introducing reactive groups.

N-methylation : Both the target compound and N-methyl-L-valinamide analogs () use methylation to block metabolic sites, a critical feature for oral bioavailability in drug candidates.

tert-Butyl Group : The tert-butyl substituent in fenpyroximate () contributes to lipid solubility and pesticidal activity, suggesting the target’s tyrosine modification could enhance tissue penetration or target engagement.

Amide Tailoring : The N-ethyl amide in the target compound contrasts with flutolanil’s aryl amide (), which is essential for fungicidal action. The ethyl group here may balance solubility and stability.

Biologische Aktivität

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide, often referred to by its compound name or as a derivative of various peptide structures, exhibits significant biological activity that has garnered attention in pharmacological research. This article synthesizes findings from diverse studies, emphasizing its structure-activity relationships, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C31H45FN4OC_{31}H_{45}FN_4O with a molecular weight of approximately 515.73 g/mol. The compound features several notable structural elements:

  • Fluorinated Phenylalanine : The presence of fluorine enhances lipophilicity and may affect receptor binding.
  • N-Methylation : This modification can influence the compound's metabolic stability and receptor affinity.
  • Valyl and Tyrosinamide Residues : These contribute to the overall conformational stability and bioactivity.

Research indicates that 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide acts primarily as a modulator of neurotransmitter systems. Its interactions with dopamine transporters (DAT) and serotonin transporters (SERT) are particularly noteworthy.

Binding Affinities

A study evaluating similar compounds reported binding affinities for DAT and SERT, suggesting that modifications in the chemical structure can lead to varying degrees of inhibition:

CompoundDAT Ki (nM)SERT Ki (nM)hERG Affinity
3b230Not reportedNot assessed
14a23Moderate28

These values indicate that structural modifications can enhance or diminish binding efficacy at these critical targets .

Pharmacological Studies

Several pharmacological studies have assessed the biological activity of this compound in vivo:

  • Dopaminergic Activity : In animal models, the compound demonstrated a capacity to reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine. This suggests potential therapeutic applications in treating substance abuse disorders .
  • Metabolic Stability : The compound exhibited moderate metabolic stability in human liver microsomes, indicating a favorable pharmacokinetic profile for further development .
  • Behavioral Studies : In locomotor activity tests, compounds structurally related to this one showed varied effects on motor function, which correlates with their binding profiles at DAT and SERT .

Case Study 1: Treatment of Substance Use Disorders

A recent clinical trial investigated the efficacy of compounds similar to 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide in reducing cravings for cocaine. Participants receiving these compounds reported significantly lower cravings compared to placebo groups.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against dopaminergic neuron degeneration in models of Parkinson’s disease. Results indicated that treatment with the compound led to reduced neuronal loss and improved motor function in treated subjects compared to controls.

Q & A

Q. Critical Factors :

  • Solvent choice : DMF enhances solubility but may require rigorous drying.
  • Coupling agents : HATU yields higher efficiency than EDCl/HOBt .
  • Temperature : Reactions performed at 0–4°C minimize racemization .

Q. Validation :

  • X-ray crystallography (e.g., SHELX refinement) confirms absolute configuration .
  • NMR coupling constants (e.g., J-values for α-protons) detect diastereomer formation .

Basic: What spectroscopic techniques are essential for structural characterization?

Q. Core Methods :

  • NMR : ¹H/¹³C NMR identifies backbone connectivity; ¹⁹F NMR confirms fluorophenyl group integrity .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ±2 ppm) .
  • IR Spectroscopy : Detects amide bonds (1650–1680 cm⁻¹) and tert-butyl groups (1360–1380 cm⁻¹) .

Advanced: How can computational modeling predict this compound’s binding affinity to biological targets?

Q. Methodology :

  • Docking Studies : Use AutoDock Vina with target receptors (e.g., kinase domains) to identify key interactions (e.g., fluorophenyl group in hydrophobic pockets) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with activity .

Validation : Compare predictions with surface plasmon resonance (SPR) or ITC binding assays .

Basic: What are the primary challenges in resolving crystallographic data for this compound?

Q. Challenges :

  • Low crystal quality due to flexible side chains (e.g., tert-butyl group disorder) .
  • Weak diffraction (resolution >1.2 Å) from small crystal size.

Q. Solutions :

  • Optimize crystallization using vapor diffusion with PEG 8000 .
  • Apply SHELXD for phase determination and SHELXL for refinement .

Q. Recommended Systems :

  • Aqueous : 10% DMSO in PBS (pH 7.4) for short-term stability .
  • Nonpolar : Chloroform:methanol (9:1) for NMR analysis .

Q. Stability Data :

SolventHalf-life (25°C)Degradation Pathway
DMSO/PBS48 hHydrolysis
Dry DMF>1 weekOxidation

Advanced: How to design SAR studies to optimize activity against resistant targets?

Q. Strategy :

  • Core Modifications : Replace tert-butyl with cyclopropyl to enhance steric shielding .
  • Fluorine Scanning : Introduce CF₃ at para-position to improve binding entropy .
  • Backbone Rigidity : Incorporate proline analogs to reduce conformational flexibility .

Q. Validation :

  • MIC Assays : Test against resistant bacterial strains .
  • Resistance Gene Knockout Models : Confirm target specificity .

Basic: What are the critical steps in scaling up synthesis without compromising purity?

Q. Key Considerations :

  • Batch Reactors : Use <5 L vessels to maintain temperature control .
  • Purification : Transition from column chromatography to preparative HPLC for >10 g batches .
  • Lyophilization : Optimize cycles to prevent tert-butyl group cleavage .

Advanced: How can metabolomics identify off-target effects in cellular models?

Q. Workflow :

Treatment : Expose cells to 10 µM compound for 24 h .

Metabolite Extraction : Use methanol:water (4:1) with 0.1% formic acid .

LC-MS/MS Analysis : Compare pathways (e.g., TCA cycle intermediates) vs. controls .

Q. Data Interpretation :

  • Pathway Enrichment : Tools like MetaboAnalyst 5.0 highlight disrupted networks .
  • Dose-Response : Correlate metabolite changes with cytotoxicity (e.g., EC₅₀ shifts) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.